molecular formula C16H12O B184642 2-Acetylphenanthrene CAS No. 5960-69-0

2-Acetylphenanthrene

Cat. No. B184642
CAS RN: 5960-69-0
M. Wt: 220.26 g/mol
InChI Key: CWILMKDSVMROHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylphenanthrene is a chemical compound with the formula C16H12O . It is also known by other names such as Ethanone, 1-(2-phenanthrenyl)-; 1-(2-Phenanthryl)ethanone; Methyl 2-phenanthryl ketone .


Molecular Structure Analysis

The molecular weight of 2-Acetylphenanthrene is 220.2659 . The IUPAC Standard InChI is InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 .


Physical And Chemical Properties Analysis

2-Acetylphenanthrene has a density of 1.2±0.1 g/cm3, a boiling point of 405.9±14.0 °C at 760 mmHg, and a flash point of 180.7±15.1 °C . It has a molar refractivity of 72.0±0.3 cm3, and a molar volume of 189.2±3.0 cm3 . Its ACD/LogP is 4.13 .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

2-Acetylphenanthrene and its derivatives play a crucial role in chemical synthesis and pharmaceutical applications. Ali (2012) highlighted the significance of 2-acetylpyridine, a structural analog, in the production of medicinal drugs and agricultural chemicals like herbicides, insecticides, and fungicides. It serves as a chemical intermediate in organic synthesis and has applications in pharmaceutical and agricultural chemical manufacture. Furthermore, 2-acetylpyridine is utilized as a flavor enhancer and flavoring agent in the food industry (Ali, 2012).

Environmental Stability and Device Applications

Zhang et al. (2015) discussed the molecular design of two-dimensional polycyclic aromatic hydrocarbons (PAHs), which include structures similar to 2-acetylphenanthrene. These PAHs are known for their environmental stability and potential applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The stability of these compounds is enhanced by their molecular design, which follows Clar's sextet rule, making them more resistant to oxidation, photodegradation, and chemical reactions compared to their linear analogs (Zhang et al., 2015).

Biomedical Research

In the field of biomedical research, acetylphenanthrene derivatives have shown promise. Matsubara et al. (2012) investigated a dipeptidyl peptidase-4 inhibitor, des-fluoro-sitagliptin (DFS), which contains a structure related to acetylphenanthrene. The study demonstrated the antiatherogenic effects of DFS, which improved endothelial function and reduced atherosclerotic lesion formation. This highlights the potential of acetylphenanthrene derivatives in developing treatments for conditions like diabetes and cardiovascular diseases (Matsubara et al., 2012).

Material Science

In the field of material science, Dong et al. (2019) researched the enhancement of dielectric properties in polyethylene insulation materials using acetophenone, which shares a structural resemblance with 2-acetylphenanthrene. The study focused on modifying the functional units of acetophenone to improve its compatibility with polyethylene, highlighting the potential of acetylphenanthrene derivatives in improving the performance of insulation materials (Dong et al., 2019).

properties

IUPAC Name

1-phenanthren-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWILMKDSVMROHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208282
Record name Methyl 2-phenanthryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylphenanthrene

CAS RN

5960-69-0
Record name 2-Acetylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5960-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenanthryl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5960-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-phenanthryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-phenanthryl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylphenanthrene
Reactant of Route 2
Reactant of Route 2
2-Acetylphenanthrene
Reactant of Route 3
Reactant of Route 3
2-Acetylphenanthrene
Reactant of Route 4
Reactant of Route 4
2-Acetylphenanthrene
Reactant of Route 5
Reactant of Route 5
2-Acetylphenanthrene
Reactant of Route 6
Reactant of Route 6
2-Acetylphenanthrene

Citations

For This Compound
159
Citations
RB Girdler, PH Gore, CK Thadani - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… The formation of this ketone could not be repeated, even at -12,9 a mixture of 2-acetylphenanthrene (mp 143") and 3-acetylphenanthrene (mp 72") instead being obtained, in 5-10~0 …
Number of citations: 12 pubs.rsc.org
F Fernández, G Gómez, C López… - Journal für Praktische …, 1989 - Wiley Online Library
… On the other hand, use of this reaction for the preparation of 2-acetylphenanthrene (2 a) and 3-acetylphenanthrene (3 a) had been established through a rather laborious procedure, …
Number of citations: 8 onlinelibrary.wiley.com
L Levy, S Pogodin, S Cohen… - Letters in Organic …, 2007 - ingentaconnect.com
… We highlight the mutual rearrangements between the kinetically controlled 9-acetylphenanthrene (9-AcPHN) and the thermodynamically controlled 2-acetylphenanthrene (2-AcPHN), …
Number of citations: 17 www.ingentaconnect.com
WE Bachmann, CH Boatner - Journal of the American Chemical …, 1936 - ACS Publications
… For the preparation of the 2-acetylphenanthrene oxime we … alcohol the pure trans-2acetylphenanthrene oxime was … of 196198 for the 2-acetylphenanthrene oxime which they prepared …
Number of citations: 53 pubs.acs.org
MJ Rospondek, L Marynowski, A Chachaj, M Góra - Organic Geochemistry, 2009 - Elsevier
… In these reactions, 2-iodophenanthrene was also formed from 2-acetylphenanthrene, which was the major impurity in technical 3-acetylphenanthrene. 2-Iodophenanthrene remained in …
Number of citations: 51 www.sciencedirect.com
B Riegel, MH Gold, MA Kubico - Journal of the American Chemical …, 1942 - ACS Publications
… 2-Acetylphenanthrene.2—The 9,10-dihydrophenanthrene used in this work was prepared by … and Boatner" through the Beckmann rearrangement of the oxime of 2acetylphenanthrene. …
Number of citations: 3 pubs.acs.org
H Guo, G Wang, WP Weber - Polymer Bulletin, 1996 - Springer
… 2-Acetylphenanthrene undergoes Ru catalyzed copolymerization with o~,~-dienes such as 1,3-divinyltetramethyldisiloxane or 3,3,6,6-tetramethyl- 3,6-disila-1,7-octadiene to yield …
Number of citations: 4 link.springer.com
H Guo, WP Weber - Polymer Preprints (American Chemical Society, 1996 - hero.epa.gov
… Specifically 2-acetylphenanthrene undergoes Ru catalyzed copolymerization with α, Ï-dienes such as 1, 3-divinyltetramethyldisiloxane or 3, 3, 6, 6-tetramethyl-3, 6-disila-1, 7-octadiene …
Number of citations: 2 hero.epa.gov
WG McGimpsey, JC Scaiano - Journal of the American Chemical …, 1988 - ACS Publications
… (5) In particular, the compounds referred to in this report all exhibit quenching behavior in benzene, ie, 2-acetylphenanthrene, 2-acetylnaphthalene, dibenzosuberenone, and p-terphenyl…
Number of citations: 34 pubs.acs.org
CC Price, BD Halpern - Journal of the American Chemical Society, 1951 - ACS Publications
… carried out according to Mosettig and van de Kamp6 to yield 19% of 2acetylphenanthrene, mp … of 2-acetylphenanthrene (mp 135-139, 0.34 mole) was treated with 6.0 g. of lithium alumi…
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.